molecular formula C59H86N2O17 B1143787 Perimycin CAS No. 11016-07-2

Perimycin

Cat. No.: B1143787
CAS No.: 11016-07-2
M. Wt: 1095.3 g/mol
InChI Key: QPQMKHKBRKAVRZ-FWIVLUFVSA-N
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Chemical Reactions Analysis

Perimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Scientific Research Applications

Perimycin has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of polyene antibiotics. In biology, it serves as a tool to investigate the mechanisms of antifungal activity. In medicine, this compound’s antifungal properties are explored for potential therapeutic applications, although its high toxicity limits its clinical use. In industry, this compound is used as an eco-friendly fungicide in agriculture .

Mechanism of Action

Perimycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane’s integrity, leading to the leakage of essential cellular components and ultimately causing cell death. The molecular targets involved in this process include ergosterol and other sterols present in the fungal cell membrane .

Comparison with Similar Compounds

Perimycin is compared with other heptaene macrolide antibiotics such as amphotericin B, candicidin, levorin, and mycoheptin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features and the presence of a perosamine sugar moiety. its high toxicity and poor bioavailability limit its clinical applications compared to amphotericin B .

Properties

CAS No.

11016-07-2

Molecular Formula

C59H86N2O17

Molecular Weight

1095.3 g/mol

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione

InChI

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1

InChI Key

QPQMKHKBRKAVRZ-FWIVLUFVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N

Canonical SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Origin of Product

United States

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